molecular formula C8H7N3S B1314542 5-(Thiophen-3-yl)pyrazin-2-amine CAS No. 710323-21-0

5-(Thiophen-3-yl)pyrazin-2-amine

Cat. No. B1314542
M. Wt: 177.23 g/mol
InChI Key: TVLIZLWEJGLKAS-UHFFFAOYSA-N
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Description

“5-(Thiophen-3-yl)pyrazin-2-amine” is a chemical compound . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of “5-(Thiophen-3-yl)pyrazin-2-amine” involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of “5-(Thiophen-3-yl)pyrazin-2-amine” and its derivatives were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .


Chemical Reactions Analysis

The chemical reaction of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with 75% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Thiophen-3-yl)pyrazin-2-amine” and its derivatives were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .

Scientific Research Applications

Synthesis and Electronic Properties

A study by Ahmad et al. (2021) focuses on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions. The research highlights the facile synthesis and explores the electronic and nonlinear optical properties through DFT calculations, considering various reactivity parameters like FMOs, HOMO-LUMO energy gap, and hyperpolarizability. This work demonstrates the potential of these compounds in electronic and optoelectronic applications (Ahmad et al., 2021).

Material Science and Photophysical Properties

Mørkved et al. (2013) reported on thiophen-2-yl and bithienyl substituted pyrazine-2,3-dicarbonitriles as precursors for tetrasubstituted zinc azaphthalocyanines (ZnAzaPcs). These compounds exhibit extended π-electron systems, which are crucial for red-shifted UV-Vis Q-bands, beneficial in photovoltaic cells and photodynamic therapy (Mørkved et al., 2013).

Antioxidant and Anti-inflammatory Applications

Shehab et al. (2018) explored the antioxidant and anti-inflammatory potential of 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. The study underscores the bioactive potential of thiophene derivatives in developing new therapeutic agents (Shehab et al., 2018).

Cytotoxicity and Antitumor Activity

Wardakhan et al. (2018) focused on the synthesis and cytotoxicity of novel thiophene, pyran, and pyridine derivatives, showcasing their antitumor evaluations against various cancer cell lines. This highlights the compound's potential in cancer research and therapy (Wardakhan et al., 2018).

Antimicrobial Activities

Idrees et al. (2019) reported on the facile synthesis and antimicrobial activities of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties. The study presents these compounds as promising antimicrobial agents, showcasing their efficacy against various bacterial strains (Idrees et al., 2019).

Future Directions

The future directions of “5-(Thiophen-3-yl)pyrazin-2-amine” research could involve further development of its derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, further studies could be conducted to evaluate the efficacy of these compounds .

properties

IUPAC Name

5-thiophen-3-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-4-10-7(3-11-8)6-1-2-12-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLIZLWEJGLKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470013
Record name 5-(Thiophen-3-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-3-yl)pyrazin-2-amine

CAS RN

710323-21-0
Record name 5-(Thiophen-3-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-bromopyrazine (500 mg, 2.874 mmol), dichlorobis(triphenylphosphine)palladium(II) (290 mg, 0.413 mmol), 3-thiopheneboronic acid (500 mg, 3.908 mmol), and a saturated aqueous sodium carbonate solution (4 mL) in ethylene glycol dimethyl ether (8 mL) and ethanol (8 mL) was heated under reflux for 45 min. The reaction mixture was then cooled, diluted with ethyl acetate, and washed with water and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40M, Silica, 1/1 hexanes/ethyl acetate) afforded 5-thiophen-3-yl-pyrazin-2-ylamine (351.3 mg, 69%) as a light purple solid: EI-HRMS m/e calcd for C8H7N3S (M+) 177.0361, found 177.0358.
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500 mg
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290 mg
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8 mL
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8 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Phakhodee, M Toyoda, CM Chou… - Tetrahedron, 2011 - Elsevier
Synthesis of coelenterazine analogs is in recent demand to supply more luminescent compounds with reasonable stability as substrate for the photoprotein manipulated in a living cells …
Number of citations: 19 www.sciencedirect.com

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